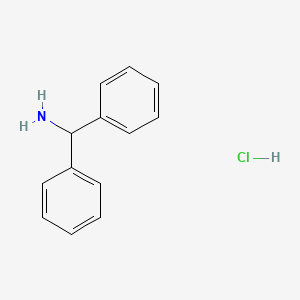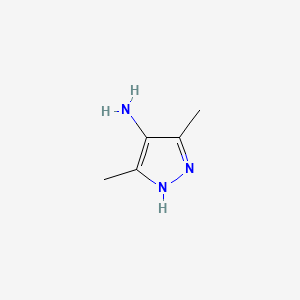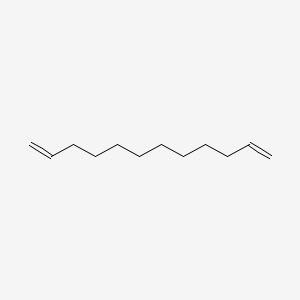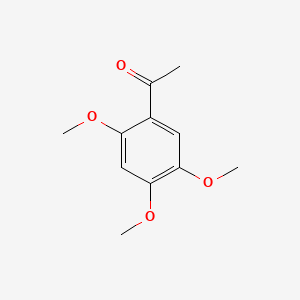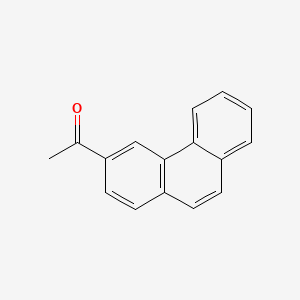
N-Benzyl-N-Methylguanidine
Übersicht
Beschreibung
N-Benzyl-N-Methylguanidine is a chemical compound with the molecular formula C9H13N3. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Benzyl-N-Methylguanidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl isothiocyanate, followed by the addition of ammonia or an amine to form the guanidine structure. The reaction typically requires a catalyst, such as a metal salt, and is conducted under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid-supported reagents to facilitate the guanylation process. This method allows for the efficient synthesis of the compound on a larger scale, ensuring high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-N-Methylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Imines or amides.
Reduction: Secondary amines.
Substitution: Various substituted guanidines.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-Methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an α2-noradrenaline receptor antagonist.
Industry: this compound is used in the production of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N-Benzyl-N-Methylguanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing their activity. This compound is known to inhibit certain kinases and bind to DNA, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- N-Cyclohexylguanidine
- N-Propylguanidine
- 1,1-Diethylguanidine
Comparison: N-Benzyl-N-Methylguanidine is unique due to its benzyl and methyl substituents, which confer distinct chemical properties and biological activities. Compared to other guanidine derivatives, it has a higher affinity for certain molecular targets and exhibits different reactivity patterns in chemical reactions .
Eigenschaften
IUPAC Name |
1-benzyl-1-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12(9(10)11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUWBAUPQXBXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274497 | |
| Record name | N-Benzyl-N-Methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7565-19-7 | |
| Record name | N-Benzyl-N-Methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Benzyl-N-Methylguanidine interact with the nervous system?
A1: Research suggests that this compound acts as an antagonist of adrenergic neurone blockade. [] This means it can restore the responses of tissues, such as the nictitating membrane, to nerve stimulation after the administration of sympathetic blocking drugs. [] Interestingly, this reversing action appears to be specific to adrenergic neurone blockade and does not affect the blockade of sympathetic ganglia or α-adrenergic receptors. []
Q2: What is the mechanism behind the hypotensive activity observed with this compound?
A2: Studies in various animal models, including cats, dogs, and rats, demonstrate that this compound possesses hypotensive activity. [] It appears to achieve this effect through a dual mechanism: blockade of adrenergic neurons and direct smooth muscle relaxation. [] This conclusion is based on observations that the compound potentiates the pressor responses of epinephrine and norepinephrine while inhibiting those induced by carotid occlusion, tyramine, and DMPP. []
Q3: Are there any structural analogs of this compound that exhibit different pharmacological properties?
A3: Yes, N,N-Diethylguanidine, a structural analog of this compound, exhibits distinct pharmacological properties. [] While both compounds share a guanidine core, the diethyl substitution in N,N-Diethylguanidine confers both curare-like and ganglionic blocking properties. [] This highlights the significant influence of substituents on the pharmacological profile of guanidine derivatives.
Q4: What is the significance of the pigment formation observed in the reaction of 1-Benzyl-1-Methylguanidine with diacetyl?
A4: The reaction of 1-Benzyl-1-Methylguanidine (another name for this compound) with diacetyl yields a reddish-purple pigment. [] Structural characterization using techniques like IR, NMR, and mass spectrometry revealed this pigment to be 2-(N-benzyl-N-methylamino)-4-methyl-5-(1-oxo-1,2-dihydro-2-naphthylidenemethyl)-imidazole. [] This finding contributes to understanding the reactivity of this compound and its potential to form complex heterocyclic structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


